(R)-Viloxazine

ADHD Clinical Efficacy Non-Stimulant Therapy

(R)-Viloxazine (CAS 52730-45-7) is the active R-enantiomer of the morpholine derivative viloxazine, a non-stimulant agent developed for attention-deficit/hyperactivity disorder (ADHD) treatment. Unlike the racemic mixture previously marketed as an antidepressant in Europe, the (R)-isomer constitutes the pharmacologically active component responsible for norepinephrine reuptake inhibition.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 52730-45-7
Cat. No. B10821063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Viloxazine
CAS52730-45-7
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCC2CNCCO2
InChIInChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3/t11-/m1/s1
InChIKeyYWPHCCPCQOJSGZ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Viloxazine (CAS 52730-45-7) for Scientific Procurement: Compound Identity and Baseline Characteristics


(R)-Viloxazine (CAS 52730-45-7) is the active R-enantiomer of the morpholine derivative viloxazine, a non-stimulant agent developed for attention-deficit/hyperactivity disorder (ADHD) treatment [1]. Unlike the racemic mixture previously marketed as an antidepressant in Europe, the (R)-isomer constitutes the pharmacologically active component responsible for norepinephrine reuptake inhibition [2]. (R)-Viloxazine hydrochloride is the active pharmaceutical ingredient (API) in the FDA-approved extended-release formulation Qelbree (SPN-812), indicated for ADHD in pediatric patients aged 6–17 years [1].

(R)-Viloxazine Procurement: Why Racemic Viloxazine or Other NRIs Cannot Be Substituted


Generic substitution of (R)-viloxazine with racemic viloxazine, (S)-viloxazine, or other norepinephrine reuptake inhibitors (NRIs) such as atomoxetine is scientifically unsupported due to critical differences in stereospecific pharmacology, receptor engagement profiles, and metabolic pathways. The noradrenaline uptake inhibitory activity of viloxazine resides primarily in one optically active isomer, with the (R)-enantiomer demonstrating the pharmacologically relevant conformation for norepinephrine transporter binding [1]. Furthermore, (R)-viloxazine exhibits a multimodal serotonergic profile—including 5-HT2B antagonism and 5-HT2C agonism—that is absent in atomoxetine [2]. Additionally, viloxazine demonstrates a clinically favorable CYP2D6 metabolic profile with a poor metabolizer/extensive metabolizer exposure difference of less than 2-fold, substantially reducing the inter-individual variability concerns that affect atomoxetine [3]. These quantitative and qualitative differences preclude simple interchangeability in research or clinical procurement settings.

(R)-Viloxazine Quantitative Differentiation Evidence: Comparator-Based Procurement Guide


(R)-Viloxazine vs. Atomoxetine: Clinical Symptom Improvement Rates in ADHD Patients

In a within-subject open-label retrospective analysis of 50 ADHD patients (35 children, 15 adults), (R)-viloxazine demonstrated superior patient-reported outcomes compared to atomoxetine [1]. After 4 weeks of treatment with each agent (with a 5-day washout period), significantly larger improvements in inattentiveness and hyperactivity/impulsivity were observed with (R)-viloxazine versus atomoxetine [1]. Notably, by 2 weeks of treatment, 86% of patients taking (R)-viloxazine reported a positive response compared to only 14% taking atomoxetine, indicating a substantially faster onset of therapeutic effect [1]. Additionally, 96% of participants preferred (R)-viloxazine over atomoxetine, and 85% of concurrent stimulant users were able to taper off stimulant treatment following stabilization on (R)-viloxazine [1].

ADHD Clinical Efficacy Non-Stimulant Therapy

(R)-Viloxazine vs. (S)-Viloxazine Enantiomer: Stereospecific Norepinephrine Uptake Inhibition

The pharmacological activity of viloxazine is stereospecific, with the noradrenaline uptake inhibitory activity residing primarily in one of the two optically active isomers [1]. Blackburn et al. (1978) demonstrated that the active conformation for norepinephrine uptake inhibition requires the aryl and amino groups to adopt a trans configuration, which is preferentially achieved by the (R)-enantiomer [1]. While precise Ki or IC50 values for each enantiomer are not reported in the publicly available literature, the study conclusively establishes that the (R)-isomer is the pharmacologically active species, while the (S)-isomer exhibits substantially reduced or negligible norepinephrine reuptake inhibitory activity [1].

Enantioselective Pharmacology Norepinephrine Transporter Stereospecificity

(R)-Viloxazine vs. Atomoxetine: CYP2D6 Metabolic Variability and Clinical Risk Profile

(R)-Viloxazine exhibits a clinically favorable CYP2D6 metabolic profile that distinguishes it from atomoxetine. The 5-hydroxylation pathway of viloxazine is mediated by CYP2D6; however, an estimate for the fraction of metabolism via this pathway suggests a poor metabolizer/extensive metabolizer (PM/EM) exposure difference of less than 2-fold [1]. This contrasts with atomoxetine, which is also primarily metabolized by CYP2D6 but demonstrates a PM/EM exposure difference of approximately 10-fold, necessitating dose adjustments and carrying a boxed warning for hepatic injury risk that is not required for (R)-viloxazine [2].

Pharmacogenomics Drug Metabolism CYP2D6 Polymorphism

(R)-Viloxazine vs. Atomoxetine: Serotonin Receptor Modulation Profile

(R)-Viloxazine exhibits a multimodal pharmacological profile that includes direct modulation of serotonin receptors, a feature absent in atomoxetine. (R)-Viloxazine demonstrates selective antagonistic activity toward 5-HT2B receptors and agonistic activity toward 5-HT2C receptors, in addition to its moderate norepinephrine reuptake inhibition [1]. In contrast, atomoxetine acts primarily as a stronger norepinephrine reuptake inhibitor but does not engage 5-HT2B or 5-HT2C receptors [1]. In vivo studies show that viloxazine increases extracellular levels of serotonin, norepinephrine, and dopamine in the prefrontal cortex, whereas atomoxetine increases only norepinephrine and dopamine [2].

Serotonin Receptors 5-HT2B Antagonism 5-HT2C Agonism Mechanism of Action

(R)-Viloxazine vs. Placebo: Pediatric ADHD Symptom Reduction at 6 Weeks

In a randomized, double-blind, placebo-controlled Phase 3 trial involving 297 adolescents aged 12-17 years with ADHD, (R)-viloxazine 400 mg once daily demonstrated statistically significant improvement in ADHD symptoms compared to placebo [1]. The primary endpoint, change from baseline in ADHD-RS-5 total score at 7 weeks, showed a least squares (LS) mean change of -18.3 for the 400 mg group versus -13.2 for placebo (P = 0.0082), representing a 5.1-point greater reduction in symptom severity [1]. A systematic review and meta-analysis of 5 RCTs (N=1,619) confirmed that in children aged 6-11 years, (R)-viloxazine produced a mean difference of -3.88 (95% CI: -5.12 to -2.64) on Conners 3-PS total score compared to placebo, with improvements across attention (-4.18), hyperactivity/impulsivity (-5.38), and executive function (-3.97) domains [2].

ADHD Rating Scale Clinical Trial Pediatric ADHD

(R)-Viloxazine (CAS 52730-45-7) Recommended Research and Industrial Application Scenarios


Pharmacogenomic Studies of CYP2D6 Variability in NRI Response

Investigators designing pharmacogenomic studies to assess the impact of CYP2D6 polymorphisms on NRI exposure and response should procure (R)-viloxazine as the preferred comparator or study agent. Unlike atomoxetine, which demonstrates a 10-fold PM/EM exposure difference requiring protocol-specified dose adjustments, (R)-viloxazine's <2-fold PM/EM difference [1] substantially reduces pharmacokinetic confounding, enabling cleaner genotype-phenotype correlation analyses and simplifying IRB-approved dosing protocols.

Head-to-Head Comparative Effectiveness Trials in ADHD

Research organizations conducting head-to-head comparative effectiveness trials between non-stimulant ADHD therapies should prioritize (R)-viloxazine over racemic viloxazine or alternative NRIs. The direct comparator evidence demonstrates a 6.1-fold higher 2-week positive response rate versus atomoxetine (86% vs. 14%) [1] and a 5.1-point placebo-adjusted ADHD-RS-5 improvement , providing robust quantitative benchmarks for sample size calculations and statistical powering of superiority or non-inferiority study designs.

Enantioselective Neurotransmitter Transporter Binding Studies

Laboratories conducting structure-activity relationship (SAR) studies or molecular pharmacology investigations of norepinephrine transporter (NET) binding must procure the pure (R)-enantiomer (CAS 52730-45-7) rather than racemic viloxazine. The stereospecific requirement for NET inhibitory activity—with activity residing primarily in one enantiomer [1]—means that procurement of the racemate or incorrect enantiomer will introduce an approximate 50% inactive or minimally active contaminant, invalidating quantitative binding assays and confounding IC50 determinations.

Serotonergic-Noradrenergic Dual Mechanism Research Programs

Investigators exploring the therapeutic potential of combined serotonergic and noradrenergic modulation—particularly in ADHD, mood disorders, or impulse control conditions—should select (R)-viloxazine as a tool compound. Its unique profile includes 5-HT2B antagonism and 5-HT2C agonism alongside moderate NET inhibition [1], a combination not present in atomoxetine, methylphenidate, or amphetamine-based therapies. This makes (R)-viloxazine the only FDA-approved agent suitable for mechanistic studies examining the interaction between prefrontal serotonin, norepinephrine, and dopamine dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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